molecular formula C18H32O4 B3044284 9-Hydroxy-10-oxooctadec-12-enoic acid CAS No. 26369-27-7

9-Hydroxy-10-oxooctadec-12-enoic acid

Cat. No.: B3044284
CAS No.: 26369-27-7
M. Wt: 312.4 g/mol
InChI Key: KUSHOISAFGTTRU-UHFFFAOYSA-N
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Description

9-Hydroxy-10-oxooctadec-12-enoic acid is a compound belonging to the class of octadecenoic acids. It is characterized by the presence of a hydroxy group at the 9th position, a keto group at the 10th position, and a double bond between the 12th and 13th carbon atoms. This compound is known for its role as a Bronsted acid, capable of donating a proton to a Bronsted base .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-10-oxooctadec-12-enoic acid can be achieved through the enzymatic conversion of linoleic acid derivatives. For instance, using synthetic linoleic acid as a substrate, flax enzyme preparations can form this compound through a series of reactions involving the formation of an allene epoxide intermediate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic conversion method mentioned above can be scaled up for industrial applications, provided the enzyme sources and reaction conditions are optimized for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the keto group, converting it into a secondary alcohol.

    Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Products include 9-keto-10-oxooctadec-12-enoic acid and 9-carboxy-10-oxooctadec-12-enoic acid.

    Reduction: The major product is 9,10-dihydroxy-octadec-12-enoic acid.

    Substitution: Substituted derivatives of the original compound, depending on the reagent used.

Scientific Research Applications

9-Hydroxy-10-oxooctadec-12-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Hydroxy-10-oxooctadec-12-enoic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a ligand for nuclear receptors, modulating the transcription of target genes involved in fatty acid metabolism and glucose homeostasis. The compound’s ability to donate protons also plays a role in its biochemical interactions .

Comparison with Similar Compounds

  • 9-Hydroxy-12-oxo-10-octadecenoic acid
  • 13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid

Comparison:

Properties

IUPAC Name

9-hydroxy-10-oxooctadec-12-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,17,20H,2-6,8-9,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSHOISAFGTTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(=O)C(CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649065
Record name 9-Hydroxy-10-oxooctadec-12-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26369-27-7
Record name 9-Hydroxy-10-oxooctadec-12-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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